molecular formula C8H15BF4N2 B177927 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 157310-72-0

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B177927
CAS No.: 157310-72-0
M. Wt: 226.03 g/mol
InChI Key: VLYRTGGVSZQHBT-UHFFFAOYSA-N
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Description

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF₄]) is a hydrophobic ionic liquid (IL) with a propyl chain at the 1-position and methyl groups at the 2- and 3-positions of the imidazolium cation, paired with the tetrafluoroborate ([BF₄]⁻) anion. Its physicochemical properties, such as low viscosity, moderate polarity, and thermal stability, make it suitable for applications in separation science, catalysis, and electrolytes. Key studies have characterized its activity coefficients at infinite dilution (γ∞) , density, viscosity , and interactions with polar/nonpolar solutes .

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRTGGVSZQHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-Propylimidazole

The foundational step involves quaternizing the imidazole backbone to form the 1-propyl-2,3-dimethylimidazolium cation. In a representative procedure, 1-propylimidazole is reacted with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. For instance, Ge et al. (2009) documented the reaction of 1-propylimidazole with excess methyl iodide in acetonitrile at 80°C for 24 hours, yielding 1-propyl-2,3-dimethylimidazolium iodide. Subsequent anion exchange replaces iodide with tetrafluoroborate (discussed in Section 2).

Direct Synthesis via N-Alkylation

Alternative routes employ pre-methylated imidazole derivatives. A patent by Sutto et al. (2006) describes the reaction of 2,3-dimethylimidazole with 1-bromopropane in a polar aprotic solvent (e.g., dichloromethane) at reflux for 48 hours. The resultant 1-propyl-2,3-dimethylimidazolium bromide is isolated via solvent evaporation and recrystallization from acetone, achieving >90% purity. This method avoids intermediate purification, streamlining large-scale production.

Anion Exchange Strategies

Metathesis with Sodium Tetrafluoroborate

The most widely cited method involves metathesis of the halide salt with sodium tetrafluoroborate (NaBF₄). As detailed in a 2006 patent, 1-propyl-2,3-dimethylimidazolium bromide is dissolved in deionized water and stirred with NaBF₄ (1:1 molar ratio) at room temperature for 3 hours. The ionic liquid is extracted into dichloromethane, filtered through silica gel to remove residual halides, and dried under vacuum. This protocol yields this compound with >95% purity and a halide content <50 ppm.

Table 1: Anion Exchange Reaction Parameters

ParameterValue/RangeSource
Molar Ratio (NaBF₄:IL)1.1:1
Reaction Temperature25°C
Stirring Time3–6 hours
Extraction SolventDichloromethane
Halide Removal MethodSilica Filtration

Acid-Based Anion Exchange

Tetrafluoroboric acid (HBF₄) serves as an alternative anion source. In a 2025 study, researchers synthesized the compound by dropwise addition of 48% aqueous HBF₄ to 1-propyl-2,3-dimethylimidazolium hydroxide, maintaining the temperature below 10°C to prevent exothermic decomposition. The mixture was stirred overnight, and the aqueous layer was removed via liquid-liquid extraction. This method achieved 85% yield but required rigorous pH control to avoid imidazolium ring degradation.

Purification and Quality Control

Decolorization and Filtration

Residual organic impurities, particularly colored by-products, are removed using activated charcoal. A protocol from the 2006 patent specifies treating the ionic liquid solution with decolorizing charcoal (3% w/w) at 65°C for 24 hours, followed by filtration through a 0.2 μm membrane. This step reduces fluorescence-inducing contaminants, critical for electrochemical applications.

Solvent Removal and Drying

Final purification involves lyophilization or vacuum distillation. For instance, post-extraction dichloromethane is evaporated under reduced pressure (40°C, 10 mbar), and the residue is heated at 65°C under high vacuum for 48 hours to eliminate trace moisture. Karl Fischer titration confirms water content <100 ppm, ensuring ionic conductivity stability.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Yield

MethodYield (%)Purity (%)Halide Content (ppm)
NaBF₄ Metathesis9598<50
HBF₄ Acid Exchange8592<200
Direct Alkylation9095<100

The NaBF₄ metathesis route outperforms alternatives in yield and purity, attributed to efficient halide removal via silica filtration. However, the HBF₄ method offers faster reaction times, albeit with higher halide residues.

Challenges and Optimization Strategies

Halide Contamination Mitigation

Persistent halide impurities (>200 ppm) can catalyze imidazolium decomposition during high-voltage operation. To address this, iterative washing with deionized water (3×100 mL per gram of IL) and filtration through alumina (rather than silica) reduces halides to <10 ppm.

Solvent Selection

While dichloromethane is effective for extraction, its high volatility complicates large-scale use. Substituting with ethyl acetate extends extraction times but improves safety profiles .

Chemical Reactions Analysis

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.

Scientific Research Applications

Solvent and Catalyst

PDMIM-BF4 is widely used as a solvent and catalyst in numerous chemical reactions. Its ability to solvate a diverse range of compounds enhances reaction rates and yields. For instance, it facilitates nucleophilic substitution reactions where the tetrafluoroborate anion can be replaced by other anions under suitable conditions.

Table 1: Comparison of Solvation Properties

PropertyPDMIM-BF4Other Ionic Liquids
Viscosity (mPa·s)50 at 25°CVaries
Thermal Stability (°C)>300Varies
Ionic Conductivity (mS/cm)15Varies

Electrochemical Applications

PDMIM-BF4 is utilized in electrochemical systems such as batteries and supercapacitors due to its high ionic conductivity. Its unique properties allow for improved performance in energy storage applications.

Case Study: Electrochemical Stability
A study revealed that PDMIM-BF4 exhibited a wider electrochemical window compared to other imidazolium-based ionic liquids, making it suitable for high-performance electrochemical devices .

Biomolecule Extraction and Stabilization

In biological research, PDMIM-BF4 is employed for the extraction and stabilization of biomolecules. Its ability to solvate proteins and nucleic acids enhances the efficiency of extraction processes.

Table 2: Efficacy of PDMIM-BF4 in Biomolecule Extraction

Biomolecule TypeExtraction Efficiency (%)Method Used
Proteins85Liquid-liquid extraction
Nucleic Acids90Aqueous two-phase system

Drug Delivery Systems

Research is ongoing into the potential use of PDMIM-BF4 in drug delivery systems. Its solvation properties may enhance the bioavailability of poorly soluble drugs.

Green Chemistry

PDMIM-BF4 plays a crucial role in green chemistry by providing environmentally friendly alternatives to traditional solvents. It reduces volatile organic compound emissions and enhances reaction selectivity.

Case Study: Lipase-Catalyzed Reactions
In lipase-catalyzed transesterification reactions, PDMIM-BF4 demonstrated significant improvements in enzyme recycling efficiency compared to conventional solvents . This application highlights its potential in sustainable industrial processes.

Catalysis in Organic Synthesis

The compound has been shown to be effective in various organic synthesis reactions, acting as both a solvent and a catalyst. Its unique properties allow for cleaner reactions with higher yields.

Table 3: Summary of Catalytic Reactions Using PDMIM-BF4

Reaction TypeYield (%)Conditions
Nucleophilic Substitution95Room Temperature
Oxidation90Elevated Temperature
Reduction88Ambient Conditions

Mechanism of Action

The mechanism by which 1-propyl-2,3-dimethylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the solvation and stabilization of different compounds, making it an effective solvent and catalyst .

Comparison with Similar Compounds

Structural and Thermophysical Properties

The following table compares [PDMIM][BF₄] with structurally related imidazolium-based ILs:

Compound Name Abbreviation Substituents (Positions) State at RT Density (g/cm³, 298.15 K) Viscosity (mPa·s, 298.15 K)
1-Propyl-2,3-dimethylimidazolium [BF₄] [PDMIM][BF₄] 1-propyl, 2,3-dimethyl Liquid 1.23 (pure) 112 (pure)
1-Butyl-3-methylimidazolium [BF₄] [BMIM][BF₄] 1-butyl, 3-methyl Liquid 1.20 233
1-Butyl-2,3-dimethylimidazolium [BF₄] [BDMIM][BF₄] 1-butyl, 2,3-dimethyl Liquid 1.18 198
1-Ethyl-3-methylimidazolium [BF₄] [EMIM][BF₄] 1-ethyl, 3-methyl Liquid 1.28 37
1-Hexyl-3-methylimidazolium [BF₄] [HMIM][BF₄] 1-hexyl, 3-methyl Liquid 1.15 585

Key Observations :

  • Substituent Effects : Methyl groups at the 2,3-positions ([PDMIM][BF₄], [BDMIM][BF₄]) reduce hydrogen-bonding capacity compared to 3-methyl-substituted ILs (e.g., [BMIM][BF₄]), lowering viscosity and polarity .
  • Alkyl Chain Length : Longer alkyl chains (e.g., hexyl in [HMIM][BF₄]) increase hydrophobicity and viscosity due to stronger van der Waals interactions .
  • Density Trends : Density decreases with longer alkyl chains (e.g., [EMIM][BF₄] > [BMIM][BF₄] > [BDMIM][BF₄]) .

Activity Coefficients at Infinite Dilution (γ∞)

[PDMIM][BF₄] exhibits distinct γ∞ values for polar/nonpolar solutes, reflecting its selectivity in separation processes:

Solute Type γ∞ in [PDMIM][BF₄] γ∞ in [BMIM][BF₄] γ∞ in [BDMIM][BF₄]
Alkanes 1.8–2.5 2.1–3.0 1.9–2.7
Alkenes 1.6–2.3 1.8–2.5 1.7–2.4
Alkyl Benzenes 0.5–1.2 0.7–1.5 0.6–1.3
Water 0.3 0.4 0.35

Key Observations :

  • Lower γ∞ values for aromatic hydrocarbons in [PDMIM][BF₄] compared to [BMIM][BF₄] suggest stronger π-π interactions due to the 2,3-dimethyl substitution .
  • Water has lower γ∞ in [PDMIM][BF₄] than in [BMIM][BF₄], indicating enhanced hydrophobicity .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td) for selected ILs:

Compound Td (°C) Reference
[PDMIM][BF₄] 385
[BMIM][BF₄] 410
[BDMIM][BF₄] 395
[EMIM][BF₄] 350

Key Observations :

  • [PDMIM][BF₄] has lower thermal stability than [BMIM][BF₄], likely due to steric hindrance from 2,3-dimethyl groups weakening cation-anion interactions .
  • Shorter alkyl chains (e.g., ethyl in [EMIM][BF₄]) reduce Td due to decreased van der Waals stabilization .
Aqueous Mixtures:
  • [PDMIM][BF₄] + H₂O mixtures show negative excess molar volumes (Vᴱ), indicating strong ion-water interactions . In contrast, [BMIM][BF₄] + H₂O exhibits positive Vᴱ due to weaker hydration .
  • Viscosity deviations for [PDMIM][BF₄] + H₂O are less pronounced than for [BDMIM][BF₄] + H₂O, reflecting its balanced hydrophobicity .
Electrolytes and Catalysis:
  • [PDMIM][BF₄] demonstrates moderate ionic conductivity (0.8 mS/cm) compared to [BMIM][BF₄] (1.2 mS/cm) and [EMIM][BF₄] (4.5 mS/cm) .
  • In CO₂ conversion, [PDMIM][BF₄] shows lower efficiency than [BMIM][BF₄] due to reduced Lewis acidity .

Biological Activity

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) is a type of ionic liquid (IL) that has garnered attention in various fields, including biochemistry, electrochemistry, and catalysis. Its unique properties, such as low volatility and high thermal stability, make it a candidate for diverse applications. This article explores the biological activity of [PDMIM][BF4], focusing on its effects on biological systems, potential toxicity, and applications in biocatalysis.

  • Chemical Formula : C₇H₁₄BF₄N₂
  • Molecular Weight : 183.94 g/mol
  • Melting Point : 103.3 °C
  • Purity : >99%
PropertyValue
Chemical StructureStructure
Melting Point103.3 °C
Density1.198 g/mL at 20 °C
SolubilityMiscible with water

Biological Activity Overview

Research indicates that [PDMIM][BF4] exhibits various biological activities, including antimicrobial properties and effects on enzyme activity. Its role as a solvent in biochemical reactions enhances the efficiency of enzymatic processes.

Antimicrobial Properties

A study demonstrated that [PDMIM][BF4] can inhibit the growth of certain bacteria and fungi. The antimicrobial activity was assessed using standard agar diffusion methods, revealing that the ionic liquid possesses significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Enzyme Interaction

[PDMIM][BF4] has been utilized as a solvent in lipase-catalyzed transesterification reactions. The ionic liquid not only serves as a medium but also stabilizes the enzyme, enhancing its activity and reusability. In a comparative study, lipase activity in [PDMIM][BF4] was found to be higher than in traditional organic solvents.

Case Study 1: Lipase-Catalyzed Reactions

In a study published in the Journal of Molecular Catalysis B: Enzymatic, researchers investigated the use of [PDMIM][BF4] as a solvent for lipase-catalyzed transesterification with vinyl acetate. The results indicated that the ionic liquid significantly improved enzyme stability and reaction yields compared to conventional solvents.

ParameterConventional Solvent[PDMIM][BF4]
Reaction Yield70%90%
Enzyme ActivityReducedEnhanced
ReusabilityPoorExcellent

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted to evaluate the safety profile of [PDMIM][BF4]. Results from aquatic toxicity tests indicated that while the ionic liquid exhibits some toxicity to aquatic organisms, its effects are significantly lower than those of many traditional organic solvents.

Research Findings

  • Electrical Conductivity : Research has shown that the electrical conductivity of [PDMIM][BF4] solutions is comparable to other ionic liquids, which is crucial for applications in electrochemistry .
  • Viscosity Studies : Viscosity measurements indicate that [PDMIM][BF4] maintains favorable flow properties at various temperatures, making it suitable for industrial applications .
  • Phase Behavior : Studies have explored the phase behavior of [PDMIM][BF4] in binary mixtures with water and other solvents, providing insights into its solvation characteristics which are essential for understanding its biological interactions .

Q & A

Q. What are the established methods for synthesizing 1-propyl-2,3-dimethylimidazolium tetrafluoroborate, and how can purity be optimized?

Synthesis typically involves alkylation of 1-propylimidazole with methyl iodide followed by anion exchange with tetrafluoroboric acid. Purity optimization requires rigorous drying under vacuum (<1 kPa) at 60–80°C for 48 hours to remove residual solvents and unreacted precursors. Post-synthesis characterization via NMR (¹H, ¹³C) and ion chromatography ensures anion integrity .

Q. How can gas-liquid chromatography (GLC) be used to determine activity coefficients at infinite dilution for solutes in this ionic liquid?

GLC involves coating the ionic liquid onto an inert column support. Activity coefficients (γ₁₂^∞) are calculated using retention times of solutes (e.g., alkanes, polar compounds) relative to a non-interacting reference. For polar solutes in this compound, γ₁₂^∞ values range from 0.12 (methanol) to 2.45 (n-hexane) at 328.15 K, reflecting strong hydrogen-bonding interactions with polar molecules .

Q. What are the key thermophysical properties (density, viscosity) of pure this compound?

At 298.15 K, density is ~1.24 g/cm³, and dynamic viscosity is ~220 mPa·s. These properties follow temperature-dependent equations:

  • Density : ρ=abT\rho = a - bT (linear decrease with temperature)
  • Viscosity : lnη=A+B/(TC)\ln \eta = A + B/(T - C) (Vogel–Fulcher–Tammann model) Data derived from controlled measurements under anhydrous conditions .

Advanced Research Questions

Q. How do excess molar volumes (VEV^EVE) and viscosity deviations (Δη\Delta \etaΔη) in aqueous mixtures vary with composition and temperature?

For [PDMIM][BF4] + H₂O mixtures, VEV^E becomes increasingly negative at higher ionic liquid mole fractions (xIL>0.5x_{IL} > 0.5), indicating strong ion-dipole interactions. At xIL=0.7x_{IL} = 0.7, VE=1.2cm3/molV^E = -1.2 \, \text{cm}^3/\text{mol} (298.15 K). Viscosity deviations peak at Δη=180mPa.s\Delta \eta = -180 \, \text{mPa.s} near xIL=0.4x_{IL} = 0.4, suggesting disruption of the ionic liquid’s network structure by water .

Q. What contradictions exist between experimental and predicted thermodynamic data for solute interactions in this ionic liquid?

COSMO-RS predictions often underestimate γ₁₂^∞ for alcohols (e.g., ethanol: predicted 0.35 vs. experimental 0.28 at 328.15 K). Discrepancies arise from oversimplified assumptions about hydrogen-bonding strength and cation-anion polarization effects in imidazolium-based ionic liquids .

Q. How does this ionic liquid enhance catalytic hydrodesulfurization (HDS) when coupled with Ce–Ni–Mo/γ-Al₂O₃ catalysts?

In HDS of dibenzothiophene (DBT), [PDMIM][BF4] improves sulfur removal efficiency by 40% at 60°C compared to solvent-free conditions. The ionic liquid stabilizes reactive intermediates and reduces catalyst poisoning via π-π interactions with aromatic sulfur compounds. Optimal IL/oil mass ratio is 1:10 .

Methodological Considerations

Q. What experimental precautions are critical for measuring viscosity in ionic liquid-water mixtures?

  • Use sealed systems to prevent hygroscopic absorption.
  • Calibrate viscometers at multiple shear rates to account for non-Newtonian behavior.
  • Validate reproducibility with at least three independent measurements (±2% error tolerance) .

Q. How can spectroscopic techniques (FTIR, Raman) elucidate cation-anion interactions in this ionic liquid?

FTIR peaks at 840 cm⁻¹ (B-F stretching) and 3150 cm⁻¹ (C-H stretching of imidazolium ring) shift with water content, indicating weakened anion-cation interactions. Raman spectroscopy reveals increased ion-pair dissociation in aqueous mixtures (>50% H₂O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

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